molecular formula C9H8O3 B11916759 2,3-dihydro-2-hydroxy-4H-1-benzopyran-4-one CAS No. 57669-32-6

2,3-dihydro-2-hydroxy-4H-1-benzopyran-4-one

Cat. No.: B11916759
CAS No.: 57669-32-6
M. Wt: 164.16 g/mol
InChI Key: FWGMHNMRFXRFAY-UHFFFAOYSA-N
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Description

2-Hydroxychroman-4-one is a heterocyclic compound that belongs to the chromanone family. It is characterized by a benzene ring fused with a dihydropyran ring, with a hydroxyl group attached to the second carbon and a ketone group at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 2-hydroxychroman-4-one involves the use of 3-formylchromone and primary aromatic amines. The reaction is typically carried out in aqueous media using zinc proline as a catalyst. This method is advantageous due to its high yield, mild reaction conditions, and environmentally benign nature .

Industrial Production Methods

Industrial production of 2-hydroxychroman-4-one often employs similar synthetic routes but on a larger scale. The use of recyclable, non-toxic catalysts like zinc proline makes the process more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxychroman-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2-hydroxychroman-4-one can yield chromone derivatives, while reduction can produce chromanol derivatives .

Scientific Research Applications

2-Hydroxychroman-4-one has a wide range of applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.

    Biology: It exhibits significant biological activities, such as antioxidant, antimicrobial, and anticancer properties.

    Medicine: It is used in the development of drugs targeting various diseases, including cancer and neurodegenerative disorders.

    Industry: It is employed in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-hydroxychroman-4-one involves its interaction with various molecular targets and pathways. For instance, it can inhibit the activity of enzymes like acetylcholinesterase, which is involved in the breakdown of acetylcholine. This inhibition can lead to increased levels of acetylcholine, thereby exerting neuroprotective effects. Additionally, it can interact with reactive oxygen species, exhibiting antioxidant properties .

Comparison with Similar Compounds

2-Hydroxychroman-4-one can be compared with other similar compounds, such as:

Properties

CAS No.

57669-32-6

Molecular Formula

C9H8O3

Molecular Weight

164.16 g/mol

IUPAC Name

2-hydroxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C9H8O3/c10-7-5-9(11)12-8-4-2-1-3-6(7)8/h1-4,9,11H,5H2

InChI Key

FWGMHNMRFXRFAY-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC=CC=C2C1=O)O

Origin of Product

United States

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